Cas no 933454-80-9 (1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone)
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone
- 1-(3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)-ETHANONE
- 1-(3-methyl-1-propylpyrazol-4-yl)ethanone
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- MDL: MFCD03167210
- Inchi: 1S/C9H14N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6H,4-5H2,1-3H3
- InChI Key: OIOZUDUDABWWTP-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(C)=NN(C=1)CCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M450675-500mg |
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone |
933454-80-9 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M450675-1g |
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone |
933454-80-9 | 1g |
$ 95.00 | 2022-06-03 | ||
| TRC | M450675-5g |
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone |
933454-80-9 | 5g |
$ 340.00 | 2022-06-03 | ||
| Chemenu | CM281410-5g |
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone |
933454-80-9 | 95% | 5g |
$453 | 2021-08-18 | |
| Chemenu | CM281410-10g |
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone |
933454-80-9 | 95% | 10g |
$762 | 2021-08-18 | |
| Chemenu | CM281410-5g |
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone |
933454-80-9 | 95% | 5g |
$152 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1244958-5g |
1-(3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)-ETHANONE |
933454-80-9 | 95% | 5g |
$175 | 2024-06-06 | |
| abcr | AB216092-1 g |
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone; 95% |
933454-80-9 | 1g |
€95.50 | 2022-03-04 | ||
| abcr | AB216092-5 g |
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone; 95% |
933454-80-9 | 5g |
€215.50 | 2022-03-04 | ||
| abcr | AB216092-10 g |
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone; 95% |
933454-80-9 | 10g |
€341.10 | 2022-03-04 |
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone Suppliers
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone: A Comprehensive Overview
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone (CAS No. 933454-80-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MPPA, is a member of the pyrazole family and has been extensively studied for its potential therapeutic applications, particularly in the treatment of various diseases and disorders.
The chemical structure of 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone consists of a pyrazole ring substituted with a methyl and a propyl group, along with an acetone moiety. This unique structural arrangement confers the compound with specific pharmacological properties, making it a valuable candidate for drug development. The pyrazole ring, in particular, is known for its biological activity and has been widely used in the design of drugs targeting various receptors and enzymes.
Recent studies have highlighted the potential of MPPA in several therapeutic areas. One notable application is its use as an anti-inflammatory agent. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Chronic inflammation is associated with numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Research has shown that MPPA exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
In addition to its anti-inflammatory properties, MPPA has also been investigated for its potential as an analgesic. Pain management remains a significant challenge in healthcare, and the development of new analgesics with fewer side effects is a priority. Studies have demonstrated that MPPA can effectively reduce pain by interacting with specific pain receptors and modulating pain signaling pathways. This makes it a promising candidate for the development of novel analgesic drugs.
The pharmacokinetic properties of MPPA have also been extensively studied to ensure its suitability for clinical use. Pharmacokinetics refers to the movement of a drug within the body, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for optimizing drug dosing and minimizing adverse effects. Research has shown that MPPA exhibits favorable pharmacokinetic profiles, with good oral bioavailability and a suitable half-life, making it amenable to oral administration.
Clinical trials are an essential step in the drug development process, providing critical data on the safety and efficacy of new compounds. Several clinical trials involving MPPA have been conducted to evaluate its therapeutic potential. These trials have demonstrated that MPPA is generally well-tolerated by patients and shows promising results in reducing inflammation and pain. However, further studies are needed to fully elucidate its long-term safety and efficacy.
Beyond its therapeutic applications, MPPA has also been explored for its potential use in diagnostic imaging. Molecular imaging techniques play a crucial role in the early detection and monitoring of diseases. The unique chemical structure of MPPA allows it to be labeled with various imaging agents, such as radiotracers or fluorescent dyes, enabling its use as an imaging probe. This opens up new possibilities for non-invasive diagnosis and monitoring of various conditions.
In conclusion, 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone (MPPA) (CAS No. 933454-80-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its anti-inflammatory and analgesic properties make it a valuable candidate for the development of new drugs targeting inflammation and pain management. Additionally, its favorable pharmacokinetic properties and potential use in diagnostic imaging further enhance its value as a research tool and therapeutic agent. Ongoing research continues to uncover new insights into the mechanisms of action and potential applications of this compound, contributing to advancements in healthcare.
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